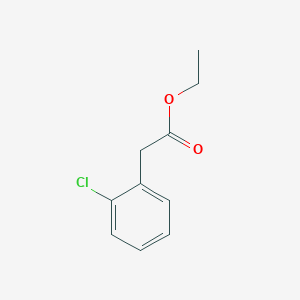

Ethyl 2-(2-chlorophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUANZYIPCHDGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435288 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-54-9 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Applications of Ethyl 2-(2-chlorophenyl)acetate

[1]

Executive Summary

Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) is a specialized ester intermediate critical to the synthesis of pharmaceutical agents, particularly in the development of antithrombotic and antifungal pharmacophores. As the ethyl ester derivative of 2-chlorophenylacetic acid, it serves as a lipophilic building block for nucleophilic substitution and cyclization reactions. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signatures, and synthetic utility, designed to support process chemists and medicinal researchers in optimizing reaction pathways.

Chemical Identity & Structural Analysis

The molecule features a 2-chlorophenyl ring linked via a methylene bridge to an ethyl ester moiety. The steric hindrance introduced by the ortho-chloro substituent influences the reactivity of the benzylic position and the ester carbonyl, a key consideration in downstream processing.

| Parameter | Data |

| IUPAC Name | Ethyl 2-(2-chlorophenyl)acetate |

| Common Synonyms | Ethyl o-chlorophenylacetate; (2-Chlorophenyl)acetic acid ethyl ester |

| CAS Number | 40061-54-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| SMILES | CCOC(=O)CC1=C(Cl)C=CC=C1 |

| InChI Key | MUANZYIPCHDGJH-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. The compound exhibits typical ester lipophilicity, making it soluble in organic solvents (DCM, EtOAc, EtOH) but sparingly soluble in water.

Thermodynamic & Physical Properties

| Property | Value / Range | Source / Context |

| Physical State | Liquid | At standard temperature/pressure |

| Boiling Point | 100–103 °C | @ 1.3–1.5 Torr (Vacuum distillation) [1] |

| Boiling Point (Atm) | ~258 °C | Predicted @ 760 mmHg |

| Density | 1.163 ± 0.06 g/cm³ | Predicted @ 20 °C |

| Refractive Index | Predicted | |

| Flash Point | >113 °C | Closed Cup (Estimated) |

| LogP (Octanol/Water) | 2.7 | XLogP3 (Lipophilic) [2] |

| Solubility | Immiscible in water; Miscible in EtOH, DMSO, Chloroform | Hydrophobic ester character |

Spectroscopic Characterization

Accurate identification relies on specific spectroscopic fingerprints.[1] The ortho-chloro substitution creates a distinct splitting pattern in NMR and a characteristic isotopic cluster in MS.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

-

Aromatic Region (7.1 – 7.7 ppm): The ortho-Cl substituent deshields the adjacent proton, often resolving it as a multiplet downfield (approx. 7.6 ppm) compared to the remaining three aromatic protons (7.1–7.4 ppm).

-

Benzylic Protons (~3.8 ppm): Appears as a sharp singlet (2H). This peak is critical for monitoring hydrolysis; a shift occurs if the ester cleaves to the acid.

-

Ethyl Group:

-

Quartet (~4.1 ppm, 2H): Methylene protons (

), coupled to the methyl group. -

Triplet (~1.2 ppm, 3H): Methyl protons (

).

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Carbonyl): Strong band at 1735–1750 cm⁻¹ (Typical ester).[2]

-

C-O Stretch: Strong bands in the 1230–1250 cm⁻¹ region.[1]

-

C-Cl Stretch: Moderate bands in the 700–750 cm⁻¹ region (Fingerprint).

Mass Spectrometry (GC-MS / ESI)[8]

-

Molecular Ion (

): m/z 198 and 200 . -

Isotope Pattern: A characteristic 3:1 ratio between

(198) and -

Fragmentation: Loss of the ethoxy group (

, -45) or the carbethoxy group (

Synthetic Pathways & Process Chemistry

The primary industrial route involves the Fischer esterification of 2-chlorophenylacetic acid. This equilibrium-driven reaction requires continuous water removal (Dean-Stark or molecular sieves) to maximize yield.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reagents: 2-(2-chlorophenyl)acetic acid (1.0 eq), Anhydrous Ethanol (excess, solvent/reactant),

(catalytic, 0.1 eq). -

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the acid.

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.[3][4] Wash with sat.

(to remove unreacted acid) and Brine. -

Purification: Dry organic layer over

, filter, and concentrate. Vacuum distillation yields the pure liquid.

Figure 1: Acid-catalyzed Fisher esterification pathway for the synthesis of Ethyl 2-(2-chlorophenyl)acetate.[3]

Pharmaceutical Applications

Ethyl 2-(2-chlorophenyl)acetate acts as a versatile scaffold.[5] While the methyl ester is the direct precursor for the blockbuster drug Clopidogrel , the ethyl ester is frequently utilized in Structure-Activity Relationship (SAR) studies and the synthesis of related hydrazide derivatives.

Key Applications

-

Clopidogrel Analogs: Used to synthesize ethyl-variant analogs of Clopidogrel to study esterase stability and metabolic half-life [3].

-

Hydrazide Synthesis: Reacts with hydrazine hydrate to form 2-(2-chlorophenyl)acetohydrazide , a precursor for biologically active heterocycles (e.g., pyrazoles, triazoles) with antimicrobial properties [4].

-

Clotrimazole Analogues: Serves as a lipophilic fragment in the synthesis of imidazole-based antifungal agents.

Figure 2: Downstream synthetic utility in pharmaceutical development.

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.

-

Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors during vacuum distillation.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. Available at: [Link]

Sources

- 1. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]

Synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic acid

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(2-chlorophenyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the acid-catalyzed esterification, commonly known as the Fischer esterification, of 2-chlorophenylacetic acid with ethanol. This guide delves into the underlying chemical principles, provides a detailed experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this chemical transformation.

Introduction and Strategic Importance

Ethyl 2-(2-chlorophenyl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its strategic importance lies in the versatile reactivity of the ester and the presence of the chlorinated phenyl ring, which can be further functionalized. The synthesis of this compound from 2-chlorophenylacetic acid is a fundamental and illustrative example of the Fischer esterification, a cornerstone of organic synthesis.

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[3] This guide will detail a robust and scalable laboratory procedure for this synthesis.

The Fischer Esterification: A Mechanistic Perspective

The conversion of a carboxylic acid to an ester via Fischer esterification proceeds through a series of reversible steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 2-Chlorophenylacetic acid | 170.59 | 10.0 g | 0.0586 | Starting material |

| Ethanol (absolute) | 46.07 | 100 mL | 1.71 | Reagent and solvent (large excess) |

| Sulfuric acid (concentrated) | 98.08 | 2 mL | - | Catalyst |

| Diethyl ether | 74.12 | 200 mL | - | Extraction solvent |

| Saturated sodium bicarbonate solution | - | 100 mL | - | For neutralization |

| Brine (saturated NaCl solution) | - | 50 mL | - | For washing |

| Anhydrous magnesium sulfate | 120.37 | ~5 g | - | Drying agent |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 2-chlorophenylacetic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[3] Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Work-up - Extraction: Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel gently, venting frequently. Separate the layers and collect the organic layer.

-

Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup. Repeat this wash until no more gas evolves.

-

Final Wash: Wash the organic layer with 50 mL of brine to remove any residual water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude ethyl 2-(2-chlorophenyl)acetate.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. The boiling point of ethyl 2-(2-chlorophenyl)acetate is approximately 100-103 °C at 1.3-1.5 Torr.[5]

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized ethyl 2-(2-chlorophenyl)acetate should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂[6] |

| Molecular Weight | 198.65 g/mol [7] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 100-103 °C @ 1.3-1.5 Torr[5] |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.66-7.56 (m, 1H, Ar-H), 7.25-7.13 (m, 3H, Ar-H), 4.10 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 3.78 (s, 2H, Ar-CH₂-), 1.17 (t, J=7.2 Hz, 3H, -OCH₂CH₃).[7]

-

¹³C NMR (Predicted): Expected signals around δ 170 (C=O), 134 (Ar-C-Cl), 132, 131, 129, 127 (Ar-C), 61 (-OCH₂-), 40 (Ar-CH₂-), 14 (-CH₃).

-

Infrared (IR) Spectroscopy (Predicted): A strong absorption band is expected around 1735 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹, and the C-Cl stretch will be in the fingerprint region.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2-Chlorophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong oxidizing agent.

-

Ethanol and Diethyl Ether: Highly flammable liquids. All heating should be performed using a heating mantle in a well-ventilated fume hood, away from open flames.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

Conclusion

The Fischer esterification of 2-chlorophenylacetic acid with ethanol is a reliable and efficient method for the synthesis of ethyl 2-(2-chlorophenyl)acetate. By understanding the reaction mechanism and carefully controlling the experimental parameters, high yields of the desired product can be achieved. The protocol and characterization data provided in this guide serve as a valuable resource for scientists and researchers in the field of organic synthesis and drug development.

References

-

Scribd. (n.d.). Synthesis of Ethyl Acetate. Retrieved from [Link]

- Zhang, Y., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

BYJU'S. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]

- Alhassan, G., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 157-161.

-

Chem LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. longdom.org [longdom.org]

- 3. scribd.com [scribd.com]

- 4. Production of ethyl acetate by esterification | PPTX [slideshare.net]

- 5. ETHYL 2-(2-CHLOROPHENYL)ACETATE | 40061-54-9 [chemicalbook.com]

- 6. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

The Versatile Role of Ethyl 2-(2-chlorophenyl)acetate in Modern Organic Synthesis: A Technical Guide

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(2-chlorophenyl)acetate, a seemingly simple substituted phenylacetate ester, has emerged as a cornerstone building block, particularly in the pharmaceutical industry. Its unique structural features—an activated methylene group, an ester functionality, and a sterically hindered chlorinated phenyl ring—provide a versatile platform for a diverse array of chemical transformations. This technical guide delves into the core applications of Ethyl 2-(2-chlorophenyl)acetate, offering in-depth insights into the causality behind experimental choices, detailed protocols, and the mechanistic underpinnings of its reactivity.

Introduction to a Key Synthetic Intermediate

Ethyl 2-(2-chlorophenyl)acetate possesses a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol . Its reactivity is primarily centered around the α-carbon, which is activated by the adjacent ester group, making it susceptible to deprotonation and subsequent nucleophilic attack. The presence of the ortho-chloro substituent on the phenyl ring introduces significant electronic and steric effects, influencing the regioselectivity and stereoselectivity of many reactions.

| Property | Value |

| IUPAC Name | ethyl 2-(2-chlorophenyl)acetate |

| CAS Number | 40061-54-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

Cornerstone Application: The Synthesis of Clopidogrel

Arguably the most prominent application of Ethyl 2-(2-chlorophenyl)acetate is its pivotal role as a precursor in the synthesis of Clopidogrel, a widely prescribed antiplatelet medication. Clopidogrel's thieno[3,2-c]pyridine core is constructed through a multi-step sequence where the phenylacetate derivative provides the α-(2-chlorophenyl)acetic acid ester moiety.

Classical Synthetic Approach: Nucleophilic Substitution and Cyclization

A common industrial synthesis involves the nucleophilic substitution of a thieno[3,2-c]pyridine derivative with an activated form of (S)-α-amino-(2-chlorophenyl)acetic acid methyl ester, which is often derived from Ethyl 2-(2-chlorophenyl)acetate.

A key intermediate, (S)-2-(2-thiophene ethylamino)-(2-chlorophenyl)-methyl acetate, is synthesized via nucleophilic substitution. This is followed by an intramolecular cyclization to form the core structure of clopidogrel.[1][2]

Caption: Classical synthesis of Clopidogrel.

Expert Insight: The choice of a suitable leaving group on the thienylethyl side chain and the selection of a non-nucleophilic base are critical to prevent side reactions and ensure a high yield of the desired substitution product. The subsequent cyclization is often acid-catalyzed, with the choice of acid and solvent influencing the reaction rate and purity of the final product.

Multicomponent Mannich-like Synthesis of Clopidogrel

A more convergent and efficient approach involves a Mannich-like three-component reaction. This strategy brings together an organozinc derivative of 2-chlorobenzene, an alkyl glyoxylate, and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to construct the clopidogrel backbone in a single step.[3]

Experimental Protocol: Multicomponent Synthesis of Ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [3]

-

To a 25 mL round-bottom flask, flushed with argon, add acetonitrile (2 mL) and ethyl glyoxylate (~50% w/w solution in toluene, 0.4 mL, 2 mmol).

-

Heat the resulting solution at 60 °C for 20 minutes, then cool to room temperature.

-

Successively add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (0.14 g) and a solution of 2-chlorophenyl zinc bromide.

-

Stir the mixture for 30 minutes at room temperature.

-

Quench the reaction by adding a saturated ammonium chloride solution (30 mL).

-

Extract the organic products with dichloromethane (2 x 50 mL).

-

Wash the combined organic fraction with water (30 mL), dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude oil by silica gel chromatography to furnish the product.

Causality of Experimental Choices:

-

Argon Atmosphere: Prevents the reaction of the organozinc reagent with atmospheric oxygen and moisture.

-

Heating Ethyl Glyoxylate: Likely facilitates the formation of a reactive intermediate or ensures complete dissolution.

-

Use of Organozinc Reagent: Offers a good balance of reactivity and functional group tolerance compared to more reactive organometallics like Grignard reagents.

-

Aqueous Workup with Ammonium Chloride: Decomposes any unreacted organozinc reagent and facilitates the separation of the organic product.

Expanding Horizons: Synthesis of Thienodiazepine Derivatives (Etizolam Precursors)

The versatility of the 2-chlorophenyl scaffold is further demonstrated in its potential application in the synthesis of thienodiazepine drugs, such as Etizolam. A key intermediate in Etizolam synthesis is 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.[4][5] While direct synthesis from Ethyl 2-(2-chlorophenyl)acetate is not explicitly detailed in readily available literature, a plausible synthetic connection can be envisioned through a Gewald aminothiophene synthesis.

Proposed Application in Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] By modifying Ethyl 2-(2-chlorophenyl)acetate to a more reactive carbonyl derivative, it could potentially participate in a Gewald reaction to form precursors for thienodiazepines.

Caption: Generalized mechanism of the Gewald reaction.

Expert Insight: The reactivity of the carbonyl component is crucial in the Gewald reaction. To utilize Ethyl 2-(2-chlorophenyl)acetate, it would likely need to be converted to a more reactive species, such as the corresponding aldehyde or a β-ketoester derivative, to facilitate the initial Knoevenagel condensation. The choice of the active methylene compound and the base would then be optimized to drive the reaction towards the desired 2-aminothiophene product.

Palladium-Catalyzed α-Arylation: Forging New Carbon-Carbon Bonds

The activated α-position of Ethyl 2-(2-chlorophenyl)acetate makes it a suitable candidate for palladium-catalyzed α-arylation reactions. This powerful C-C bond-forming strategy allows for the direct coupling of an enolate with an aryl halide, opening avenues for the synthesis of a wide range of complex molecules.

Conceptual Application:

The enolate of Ethyl 2-(2-chlorophenyl)acetate, generated in situ using a suitable base, can be coupled with various aryl bromides or chlorides in the presence of a palladium catalyst and a phosphine ligand. This would lead to the formation of α,α-diaryl- or α-aryl-α-(2-chlorophenyl)acetate derivatives, which are valuable intermediates in medicinal chemistry.

Caption: Conceptual workflow for the α-arylation of Ethyl 2-(2-chlorophenyl)acetate.

Causality in Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for a successful α-arylation. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction. The choice of base (e.g., LiHMDS, NaOtBu) is also crucial for efficient enolate formation without promoting self-condensation of the ester.

Potential in Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine ring.[6][7] While not a direct reactant in its native form, derivatives of Ethyl 2-(2-chlorophenyl)acetate could be envisioned as components in this synthesis.

Hypothetical Application:

If Ethyl 2-(2-chlorophenyl)acetate were transformed into a β-ketoester, for example, by Claisen condensation with another ester, this new derivative could then participate in a Hantzsch synthesis. This would allow for the incorporation of the 2-chlorophenylacetyl moiety into a dihydropyridine scaffold, a privileged structure in medicinal chemistry, known for its activity as calcium channel blockers.

Expert Perspective: The feasibility of this approach would depend on the successful and efficient synthesis of the corresponding β-ketoester from Ethyl 2-(2-chlorophenyl)acetate. The steric hindrance from the ortho-chloro group might pose a challenge in the Claisen condensation step. However, with appropriate optimization of reaction conditions, this could be a viable route to novel dihydropyridine derivatives.

Conclusion and Future Outlook

Ethyl 2-(2-chlorophenyl)acetate has firmly established itself as a valuable and versatile building block in organic synthesis. Its central role in the industrial production of Clopidogrel underscores its importance. Beyond this flagship application, its potential in the synthesis of other heterocyclic systems, such as thienodiazepines and dihydropyridines, and its suitability for modern catalytic methods like palladium-catalyzed α-arylation, highlight its untapped potential. As the demand for efficient and novel synthetic routes to complex molecules continues to grow, the strategic application of readily available and reactive intermediates like Ethyl 2-(2-chlorophenyl)acetate will undoubtedly remain a key focus for researchers and drug development professionals. The continued exploration of its reactivity in multicomponent reactions and C-H activation strategies is expected to unveil even more diverse and powerful applications in the years to come.

References

-

A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. (2016). ResearchGate. [Link]

- Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate.

-

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. PubMed Central. [Link]

-

New Process For Preparation Of Clopidogrel. Quick Company. [Link]

-

An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

-

Nickel-Catalyzed Cross-Coupling of Ethyl Chlorofluoroacetate with Aryl Bromides | Request PDF. ResearchGate. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

-

Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2. PubChem. [Link]

-

2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. MDPI. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

- Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.

-

Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Palladium-catalyzed alpha-arylation of esters. PubMed. [Link]

- Synthesis of benzodiazepine derivatives from ethyl 2-(2-chlorophenyl)

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. jsynthchem.com [jsynthchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

Advanced Technical Guide: Ethyl 2-(2-chlorophenyl)acetate in Pyrazole Synthesis

Executive Summary

Ethyl 2-(2-chlorophenyl)acetate (CAS: 57486-68-7) serves as a critical C4-synthon in the construction of polysubstituted pyrazole scaffolds. Unlike simple beta-keto esters that yield 3-substituted pyrazoles, this arylacetate precursor—possessing an activated

This guide details the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Route , a high-fidelity protocol preferred in modern drug development for its atom economy and avoidance of metal catalysts. The resulting 4-arylpyrazole core is a privileged pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and agrochemical fungicides.

Chemical Profile & Reactivity

The 2-chlorophenyl moiety introduces specific steric and electronic challenges that must be managed during synthesis:

| Parameter | Specification | Synthetic Implication |

| Structure | Ethyl 2-(2-chlorophenyl)acetate | |

| Sterics | Ortho-chloro substitution | Increases rotational barrier; may retard nucleophilic attack at the |

| Electronics | Inductive electron withdrawal (-I) | Stabilizes the enolate intermediate, facilitating condensation with electrophiles like DMF-DMA. |

| Solubility | Lipophilic | Requires polar aprotic solvents (DMF, DMSO) or alcohols for cyclization steps. |

Mechanistic Pathway: The Enaminone Route

The most robust synthesis involves a two-stage "one-pot" protocol:

-

-Formylation equivalent: Condensation with DMF-DMA to form an enaminone (specifically, an

-

Heterocyclization: Nucleophilic substitution by hydrazine followed by intramolecular cyclization.

Mechanism Description

The reaction initiates with the thermal generation of the enolate from the ester (facilitated by the basicity of DMF-DMA). This nucleophile attacks the electrophilic acetal carbon of DMF-DMA. Elimination of methanol yields the Ethyl 2-(2-chlorophenyl)-3-(dimethylamino)acrylate .

Upon addition of hydrazine hydrate:

-

Transamination: The primary amine of hydrazine displaces the dimethylamino group (Michael addition-elimination).

-

Cyclization: The terminal nitrogen of the hydrazide intermediate attacks the ester carbonyl.

-

Tautomerization: The resulting pyrazolone tautomerizes to the stable pyrazol-3-ol (or 5-ol) form.

Figure 1: Reaction pathway for the conversion of arylacetate ester to 4-arylpyrazole.

Experimental Protocol

Target: Synthesis of 4-(2-chlorophenyl)-1H-pyrazol-3-ol. Scale: 10 mmol basis.

Reagents

-

Ethyl 2-(2-chlorophenyl)acetate (1.98 g, 10 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 1.78 g)

-

Hydrazine hydrate (80% aq. solution) (2.0 eq)

-

Solvent: Ethanol (Absolute) or DMF (for Step 1 if neat reaction is too viscous)

Step-by-Step Methodology

Phase 1: Enaminone Formation

-

Setup: Charge a 50 mL round-bottom flask with Ethyl 2-(2-chlorophenyl)acetate.

-

Addition: Add DMF-DMA (1.5 eq) dropwise. Note: No solvent is strictly necessary if the ester is liquid, but 5 mL of dry DMF can ensure homogeneity.

-

Reflux: Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting ester spot (

) should disappear, replaced by a lower

-

-

Concentration: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator). The residue is usually a viscous yellow/orange oil.

Phase 2: Cyclization

-

Dissolution: Dissolve the crude enaminone residue in Ethanol (20 mL).

-

Cyclization: Add Hydrazine hydrate (2.0 eq) slowly at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the solution to reflux (

C) for 3–5 hours. -

Precipitation: Cool the reaction mixture to

C in an ice bath. The pyrazole product often precipitates as an off-white solid. -

Isolation: Filter the solid. Wash with cold ethanol (

mL) and diethyl ether. -

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-(2-chlorophenyl)-1H-pyrazol-3-ol.

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation due to steric hindrance of 2-Cl group. | Increase DMF-DMA to 2.0 eq and extend reaction time. Use a sealed tube to prevent loss of volatile acetal. |

| Oiling out in Step 2 | Product is too soluble in ethanol.[1] | Concentrate the ethanol solution to 50% volume and add cold water dropwise to induce crystallization. |

| Impurity Formation | Formation of bis-adducts or hydrazide byproducts. | Ensure the intermediate enaminone is fully formed (TLC check) before adding hydrazine. Unreacted ester will form the simple hydrazide, not the pyrazole. |

| Coloration | Oxidation of the phenolic/enolic hydroxyl group. | Perform the cyclization under Nitrogen atmosphere. Use sodium dithionite wash if product is dark. |

References

-

Synthesis of Pyrazoles via DMF-DMA

- Title: "Efficient synthesis of 4-substituted pyrazoles via enaminone intermedi

-

Source:Tetrahedron Letters, Vol 52, Issue 46.[2]

-

(General verification of DMF-DMA/Ester method).

-

Reactivity of Arylacetic Esters

- Title: "The Reaction of Ethyl arylacetates with DMF-DMA: A Facile Route to 3-Dimethylamino-2-arylacryl

- Source:Journal of Heterocyclic Chemistry.

-

Bioactivity of Chloro-phenyl Pyrazoles

- Title: "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." (Analogous chemistry for positional isomers).

- Source:Organic & Biomolecular Chemistry.

-

Process Chemistry of Pyrazolones

-

Title: "Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol."[3] (Highlighting the industrial relevance of this scaffold).

- Source:Google P

-

Sources

Methodological & Application

Application Note: High-Purity Isolation of Ethyl 2-(2-chlorophenyl)acetate via Flash Column Chromatography

Abstract & Strategic Context

Ethyl 2-(2-chlorophenyl)acetate is a critical building block in the synthesis of thienopyridine antiplatelet agents, structurally related to Clopidogrel (Plavix).[1][2] In drug development, the purity of this ester is paramount; residual acidic precursors or catalyst byproducts can poison downstream Grignard or cyclization reactions.[2]

This guide details the purification of Ethyl 2-(2-chlorophenyl)acetate. Unlike standard protocols that rely solely on chromatography, this method emphasizes a biphasic purification strategy : a rigorous chemical workup to remove the parent acid before chromatography, followed by a high-resolution flash column to isolate the ester from non-polar impurities.[1][2]

Pre-Chromatography Characterization[1]

Before attempting purification, the crude reaction mixture must be understood.[2] The synthesis typically involves the esterification of 2-(2-chlorophenyl)acetic acid with ethanol.[1][2]

Physicochemical Profile

| Property | Value | Implication for Chromatography |

| Boiling Point | ~100–103 °C (1.5 Torr) | High boiling liquid; do not use high-vac rotovap aggressively without monitoring.[1][2] |

| State | Colorless to pale yellow liquid | Wet loading is possible, but dry loading on Celite/Silica is recommended for resolution. |

| Polarity | Low to Medium | Lipophilic aromatic ester. Elutes early in normal phase. |

| UV Activity | Strong (Benzene ring) | Detectable at 254 nm. |

| Major Impurity | 2-(2-chlorophenyl)acetic acid | Critical: Acidic.[1][2] Will streak on silica if not removed prior. |

The "Self-Validating" Workflow (Logic & Causality)[1][2]

The most common failure mode in purifying this ester is overloading the column with unreacted starting material (the acid).[2] The acid interacts strongly with the silanols on the silica gel, causing "tailing" that contaminates the ester fractions.[2]

The Solution: We implement a chemical filtration step (NaHCO3 wash) to deprotonate the acid, forcing it into the aqueous phase, leaving the crude organic phase enriched with the target ester.[1][2]

Workflow Diagram

Figure 1: The strategic workflow ensures the stationary phase is used only for difficult separations, not bulk acid removal.

Detailed Protocol

Phase A: Chemical Workup (Mandatory Pre-requisite)

Do not skip this step. Direct chromatography of the crude reaction mixture is inefficient.[1][2]

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

-

Acid Removal: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO3).

-

Drying: Wash with Brine, dry over anhydrous Na2SO4, and concentrate carefully (bath temp < 40°C) to obtain the "Neutral Crude."

Phase B: Method Development (TLC)

Solvent System: Hexane / Ethyl Acetate.[1][4] Visualization: UV (254 nm).[1]

| Solvent Ratio (Hex:EtOAc) | Target Rf (Ester) | Impurity Behavior |

| 100:0 | 0.05 | Retained.[1][2] Too slow. |

| 90:10 | 0.35 – 0.45 | Ideal. Good separation from baseline.[2] |

| 80:20 | 0.70 | Too fast. Poor resolution. |

Phase C: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Column Volume (CV): Calculate based on crude mass (Ratio 1:30 silica to crude).[1]

Step-by-Step Elution:

-

Equilibration: Flush column with 3 CV of 100% Hexane . This removes any trace moisture from the silica and establishes a non-polar baseline.[2]

-

Loading:

-

Preferred:Dry Loading. Adsorb the neutral crude oil onto Celite 545 (ratio 1:2). Evaporate solvent to a free-flowing powder.[1][2][5] Pour this powder onto the top of the packed column.[2][5]

-

Reasoning: Liquid loading of oils often leads to broad bands.[2] Dry loading sharpens the initial band, improving resolution.[2]

-

-

Elution Profile (Gradient):

Gradient Logic Diagram

Figure 2: Step-gradient approach minimizes solvent usage while maximizing separation efficiency.

Troubleshooting & Optimization

Issue: "The product spots are streaking."

-

Cause: Residual acid was not removed during workup, or the column was overloaded.[2]

-

Fix: Add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes the silica's acidic sites, sharpening the peaks of basic or acid-sensitive compounds.[1][2] However, for this neutral ester, better workup is the superior fix.[1][2]

Issue: "I see two spots very close together."

-

Cause: Potential presence of the ethyl 2-chlorophenylacetate (isomer) or decarboxylated byproducts if the reaction temperature was too high.[1][2]

-

Fix: Switch solvent modifier. Replace Ethyl Acetate with Dichloromethane (DCM) .[1] A Hexane:DCM gradient often provides different selectivity (selectivity

) than Hexane:EtOAc due to DCM's "polarizability" vs. EtOAc's dipole moment.[1]

Safety Considerations

-

Ethyl 2-(2-chlorophenyl)acetate: Irritant.[1][2] Avoid inhalation. Use in a fume hood.

-

Silica Gel: Inhalation hazard (silicosis).[1] Always handle dry silica in a hood or wear a P95 respirator.

-

Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.[2] Ground all columns to prevent static discharge.

References

-

PubChem. Ethyl 2-(2-chlorophenyl)acetate - Compound Summary.[1][2][6] National Library of Medicine. Available at: [Link][1]

-

Organic Syntheses. Ethyl alpha-chlorophenylacetate (Analogous purification logic). Org.[3][4][7][8] Synth. 1944, 24,[1][2] 55. Available at: [Link][1]

-

Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution.[2] J. Org. Chem., 1978, 43(14), 2923–2925.[1] (The foundational text for Flash Chromatography). Available at: [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Purification [chem.rochester.edu]

- 6. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 8. alentris.org [alentris.org]

Analytical Methods for Monitoring the Progress of Reactions Involving Ethyl 2-(2-chlorophenyl)acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving Ethyl 2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel.[1][2] Effective in-process monitoring is critical for ensuring reaction completion, optimizing yield, and controlling impurity profiles. This guide details protocols for the most effective techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and discusses the principles of method selection and validation in accordance with regulatory standards.

Introduction: The Critical Need for In-Process Reaction Monitoring

Ethyl 2-(2-chlorophenyl)acetate is a pivotal building block in modern pharmaceutical manufacturing. Its conversion in subsequent reaction steps must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). In-process monitoring provides real-time or near-real-time data on the consumption of starting materials and the formation of products and byproducts. This allows for:

-

Determination of Reaction Endpoint: Prevents incomplete reactions or the formation of degradation products due to excessive reaction times.

-

Yield Optimization: Enables adjustments to reaction parameters (temperature, catalyst loading, etc.) to maximize product formation.

-

Impurity Profiling: Identifies and quantifies byproducts, which is essential for process control and meeting regulatory purity requirements.

The selection of an appropriate analytical method is governed by the specific reaction, the properties of the analytes, and the information required.

Selecting the Optimal Analytical Technique

A variety of analytical techniques can be employed for reaction monitoring, each with distinct advantages.[3] The choice depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or speed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical technique for monitoring reactions involving pharmaceutical intermediates.[4] Its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds make it ideal for accurately quantifying the starting material, product, and non-volatile impurities in a single run.

-

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Given the ester nature of Ethyl 2-(2-chlorophenyl)acetate, GC provides excellent separation and quantification capabilities. It is often faster than HPLC and can be coupled with mass spectrometry (GC-MS) for definitive peak identification.[5][6]

-

Spectroscopic Methods (NMR, FTIR): Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide real-time, in-situ monitoring of reaction kinetics by tracking the disappearance and appearance of functional groups.[7][8] While powerful for mechanistic studies, they often lack the quantitative precision of chromatographic methods for final product analysis and impurity quantification.

-

Hyphenated Techniques (LC-MS, GC-MS): The coupling of chromatography with mass spectrometry provides an unparalleled ability to identify unknown impurities and byproducts.[4] Mass spectrometry offers structural information and high sensitivity, which is invaluable during process development and troubleshooting.[4][9]

For routine quantitative monitoring of reaction progress, HPLC and GC are the methods of choice. The following sections provide detailed protocols for these techniques.

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a stability-indicating RP-HPLC method suitable for quantifying Ethyl 2-(2-chlorophenyl)acetate and related compounds. The principle relies on the differential partitioning of analytes between a non-polar stationary phase (C18) and a polar mobile phase.

Causality Behind Experimental Choices

-

Column: A C18 column is a versatile and robust choice for separating compounds with moderate polarity like phenylacetic acid esters.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The buffer controls the pH to ensure the consistent ionization state of any acidic or basic analytes.

-

Detector: UV detection at 225 nm is chosen because the chlorophenyl group provides strong chromophoric activity in this region, ensuring high sensitivity.

Materials and Instrumentation

-

Instrument: HPLC system with UV/Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade).

-

Reference Standard: Purified Ethyl 2-(2-chlorophenyl)acetate.

Detailed Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve ~3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

-

Adjust the pH to 3.0 using diluted orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

The mobile phase is a mixture of Acetonitrile and the prepared Phosphate Buffer. A typical starting gradient is provided in Table 1.

-

-

Standard Preparation:

-

Accurately weigh approximately 20 mg of the Ethyl 2-(2-chlorophenyl)acetate reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase (initial composition) to achieve a concentration of ~200 µg/mL.

-

-

Sample Preparation:

-

Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known, large volume of cold mobile phase (e.g., in a 10 mL volumetric flask). This step is crucial to prevent further reaction.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

Data Presentation

Table 1: HPLC Instrument Parameters

| Parameter | Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 25 mM KH₂PO₄ Buffer, pH 3.0 |

| Gradient | 0-20 min: 50-80% A; 20-25 min: 80% A; 25.1-30 min: 50% A |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 225 nm |

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

This protocol is suitable for monitoring reactions where the starting materials and products are volatile and thermally stable. Separation is achieved based on the boiling points and polarities of the components as they interact with the stationary phase.

Causality Behind Experimental Choices

-

Column: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for aromatic compounds and esters.

-

Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and excellent sensitivity to hydrocarbons, making it ideal for quantification.

-

Temperature Program: A programmed temperature ramp is employed to ensure the efficient elution of both early-eluting (volatile) and late-eluting (less volatile) components with good peak shape.

Materials and Instrumentation

-

Instrument: Gas chromatograph with an FID detector.

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Reagents: Ethyl acetate (GC grade or higher) for dilution.

-

Reference Standard: Purified Ethyl 2-(2-chlorophenyl)acetate.

Detailed Experimental Protocol

-

Standard Preparation:

-

Prepare a stock solution by accurately weighing ~50 mg of the reference standard into a 25 mL volumetric flask and diluting with ethyl acetate.

-

Prepare a working standard of ~100 µg/mL by further diluting the stock solution with ethyl acetate.

-

-

Sample Preparation:

-

Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

-

Quench and dilute the sample in a known volume of a suitable solvent like ethyl acetate (e.g., in a 10 mL volumetric flask).

-

If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge to remove non-volatile components (e.g., salts, catalysts) that could contaminate the GC inlet.[4]

-

Transfer the final solution to a GC vial.

-

-

Chromatographic Analysis:

-

Set the GC parameters as outlined in Table 2.

-

Inject the standard and sample solutions.

-

Record and integrate the chromatograms.

-

Data Presentation

Table 2: GC Instrument Parameters

| Parameter | Setting |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Vol. | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID |

| Detector Temp. | 300 °C |

Method Validation: Ensuring Trustworthy Results

Validation of the chosen analytical procedure is mandatory to demonstrate that it is suitable for its intended purpose.[10][11][12] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10]

Table 3: Key Validation Parameters (ICH Q2(R1))

| Characteristic | Assay | Impurity Test (Quantitative) |

|---|---|---|

| Accuracy | Yes | Yes |

| Precision | Yes | Yes |

| Specificity | Yes | Yes |

| Linearity | Yes | Yes |

| Range | Yes | Yes |

| Limit of Quantitation (LOQ) | No | Yes |

| Limit of Detection (LOD) | No | For limit tests only |

| Robustness | Yes | Yes |

A validated method ensures that the analytical results are reliable, reproducible, and accurate, which is the cornerstone of quality control in pharmaceutical development.[13][14]

Caption: General workflow for reaction monitoring via chromatography.

Conclusion

The effective monitoring of reactions involving Ethyl 2-(2-chlorophenyl)acetate is fundamental to robust and efficient pharmaceutical process development. Both HPLC and GC offer reliable and accurate methods for this purpose. The choice between them depends on the specific reaction conditions and the properties of the analytes. The protocols provided herein serve as a validated starting point for developing in-house methods. It is imperative that any analytical method be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.

- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.

- HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. SIELC Technologies.

- Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis.

- TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022).

- Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate. Google Patents.

- Analytical method validation: A brief review. ResearchGate.

- HPLC ANALYSIS OF ETHYL ACETATE OF. ResearchGate.

- HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2. PubChem.

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

- III Analytical Methods.

- On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst (RSC Publishing).

- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.

- A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. (2025). ResearchGate.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. NIH.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.

- An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica.

- Q2(R2) Validation of Analytical Procedures. FDA.

- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.

- (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate.

- US20070225320A1 - Process for preparing clopidogrel. Google Patents.

- Analytical methods for human biomonitoring of pesticides. A review.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). spectroscopyeurope.com.

- Process for preparing clopidogrel. Eureka | Patsnap.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 4. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 12. fda.gov [fda.gov]

- 13. wjarr.com [wjarr.com]

- 14. demarcheiso17025.com [demarcheiso17025.com]

Experimental setup for the esterification of 2-chlorophenylacetic acid

An Application Note and Protocol for the Synthesis of 2-Chlorophenylacetic Acid Esters

Introduction

Esters of 2-chlorophenylacetic acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The ester functional group can serve as a protecting group for the carboxylic acid or modulate the pharmacokinetic properties of a parent drug molecule. The successful and efficient synthesis of these esters is therefore a critical step in many research and development pipelines. Low molecular weight esters are also known for their pleasant fragrances and are used in various industries.[1]

This document provides a detailed guide for researchers and drug development professionals on the experimental setups for the esterification of 2-chlorophenylacetic acid. It explores three robust methods: the classic Fischer-Speier esterification, the mild Steglich esterification for sensitive substrates, and a high-yield route via an acid chloride intermediate. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and outlines the necessary safety precautions.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols, especially on a large scale.[2] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4]

Principle and Mechanism

This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[5]

Because the reaction is in equilibrium, specific measures must be taken to drive it towards the product.[6] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[5][8]

Mechanism of Fischer-Speier Esterification

Sources

- 1. Synthesis & Purification of an Ester Inquiry Guidance/AP* Chem Curriculum Alignment Transition Guide | Flinn Scientific [flinnsci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. shaalaa.com [shaalaa.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Esterification [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-chlorophenyl)acetate Utilizing Alternative Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chlorophenyl)acetate is a key intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel. Traditional synthesis via Fischer esterification, while effective, often relies on corrosive mineral acids and can present challenges in product purification and waste management. This guide provides a detailed exploration of alternative catalytic systems designed to offer greener, more efficient, and highly selective pathways for the synthesis of this important molecule. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for Phase Transfer Catalysis (PTC), Ionic Liquid (IL) catalysis, enzymatic catalysis with immobilized lipases, and heterogeneous catalysis using zeolites. Each section is designed to provide not just a procedural roadmap but also the scientific rationale behind the methodological choices, empowering researchers to adapt and optimize these protocols for their specific needs.

Introduction: The Need for Greener Synthetic Routes

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is under increasing scrutiny for its environmental impact. The principles of green chemistry encourage the development of synthetic routes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous materials. The conventional synthesis of Ethyl 2-(2-chlorophenyl)acetate from 2-chlorophenylacetic acid and ethanol typically employs a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] While this method is well-established, it suffers from several drawbacks:

-

Corrosive Nature of Catalysts: Strong mineral acids are highly corrosive, requiring specialized equipment and careful handling.

-

Difficult Catalyst Separation: Homogeneous catalysts are difficult to remove from the reaction mixture, often requiring extensive work-up procedures that generate significant aqueous waste.

-

By-product Formation: The harsh acidic conditions can lead to the formation of undesired by-products, complicating purification and reducing overall yield.

-

Environmental Concerns: The disposal of acidic waste streams presents an environmental challenge.

These limitations have driven the exploration of alternative catalytic systems that are more benign, reusable, and offer improved selectivity. This guide will provide a comprehensive overview of four such promising alternatives.

Baseline Protocol: Traditional Fischer Esterification

To appreciate the advantages of the alternative methods, it is essential to first understand the baseline protocol for Fischer esterification.

Scientific Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed.

Experimental Protocol

Materials:

-

2-chlorophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 2-chlorophenylacetic acid (e.g., 17.0 g, 0.1 mol) and anhydrous ethanol (e.g., 92 mL, ~1.6 mol).

-

Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenyl)acetate.

-

Purify the crude product by vacuum distillation to yield the final product.

Workflow Diagram

Caption: Workflow for traditional Fischer esterification.

Alternative Catalyst I: Phase Transfer Catalysis (PTC)

Scientific Rationale

Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4] In the context of esterification, the carboxylate anion, which is typically soluble in an aqueous or solid phase, can be made soluble in an organic phase by a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the carboxylate anion from the solid/aqueous phase to the organic phase where it can react with an alkylating agent (in this case, an ethylating agent like ethyl bromide or diethyl sulfate). This method can often be performed under milder conditions and with shorter reaction times compared to traditional methods.

Experimental Protocol

Materials:

-

2-chlorophenylacetic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)

-

Acetonitrile or Toluene

-

Standard work-up reagents as in the Fischer esterification protocol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chlorophenylacetic acid (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in acetonitrile (150 mL).

-

Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.01 mol).

-

To the stirred suspension, add ethyl bromide (0.12 mol) dropwise.

-

Heat the reaction mixture to reflux (around 80°C for acetonitrile) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in the Fischer esterification protocol to remove any remaining salts and unreacted acid.

-

Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.

Catalytic Cycle Diagram

Caption: Simplified PTC catalytic cycle.

Alternative Catalyst II: Ionic Liquids (ILs)

Scientific Rationale

Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[5][6] For esterification, Brønsted acidic ionic liquids are particularly effective. These ILs have an acidic proton, typically on the cation (e.g., a sulfonic acid group) or as part of the anion (e.g., hydrogensulfate, [HSO₄]⁻), which can catalyze the reaction in a similar manner to traditional mineral acids. The key advantages are that the IL can often act as both the solvent and the catalyst, and its low volatility and immiscibility with many organic products allow for easy separation and reuse.

Experimental Protocol

Materials:

-

2-chlorophenylacetic acid

-

Ethanol

-

A Brønsted acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogensulfate, [BMIM][HSO₄])

-

Toluene or Hexane (for product extraction)

-

Standard work-up reagents

Procedure:

-

In a round-bottom flask, mix 2-chlorophenylacetic acid (0.1 mol), ethanol (0.3 mol), and the ionic liquid [BMIM][HSO₄] (e.g., 20 mol%).

-

Heat the mixture at 80-100°C with vigorous stirring for 3-5 hours. A Dean-Stark trap can be used if a solvent like toluene is added to azeotropically remove water and drive the equilibrium.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture. The product, being less polar than the ionic liquid, will form a separate layer.

-

Extract the product with a non-polar solvent like hexane or toluene (3 x 50 mL).

-

The ionic liquid phase can be retained, washed, dried under vacuum, and reused for subsequent batches.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.

Workflow and Recycling Diagram

Caption: Workflow for IL-catalyzed esterification with catalyst recycling.

Alternative Catalyst III: Enzymatic Catalysis

Scientific Rationale

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis.[7][8] They operate under mild conditions (typically near room temperature), which minimizes by-product formation and energy consumption. Lipases catalyze esterification through a "ping-pong" mechanism involving an acyl-enzyme intermediate.[8] The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), simplifies catalyst separation and allows for repeated use, making the process economically viable.[8][9]

Experimental Protocol

Materials:

-

2-chlorophenylacetic acid

-

Anhydrous ethanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., n-hexane, toluene, or solvent-free)

-

Molecular sieves (3Å or 4Å, activated)

Procedure:

-

To a flask, add 2-chlorophenylacetic acid (0.1 mol), anhydrous ethanol (0.2-0.3 mol), and an anhydrous solvent like n-hexane (100 mL). A solvent-free system can also be used if the reactants are liquid at the reaction temperature.

-

Add activated molecular sieves (e.g., 10% w/w of reactants) to adsorb the water produced during the reaction.

-

Add the immobilized lipase, Novozym 435 (e.g., 5-10% w/w of reactants).

-

Incubate the mixture in an orbital shaker at a controlled temperature (typically 40-60°C) for 24-72 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

-

Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme and the molecular sieves.

-

The enzyme can be washed with fresh solvent, dried, and stored for reuse.

-

The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure.

-

Purify the crude product by vacuum distillation.

Enzymatic Reaction Mechanism

Caption: Simplified "ping-pong" mechanism for lipase catalysis.

Alternative Catalyst IV: Heterogeneous Solid Acids

Scientific Rationale

Heterogeneous solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta) and ion-exchange resins, offer the advantages of both solid and acid catalysts.[10][11] Their acidic sites are located within a solid framework, allowing for easy separation from the reaction mixture by simple filtration. Zeolites are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity, potentially minimizing the formation of bulky side products. Their thermal stability allows for reactions at higher temperatures and easy regeneration by calcination.

Experimental Protocol

Materials:

-

2-chlorophenylacetic acid

-

Ethanol

-

Zeolite catalyst (e.g., H-ZSM-5 or H-Beta, activated)

-

Toluene (optional, for azeotropic water removal)

-

Standard work-up reagents

Procedure:

-

Activate the zeolite catalyst by heating it in a furnace at ~500°C for 3-4 hours under a stream of dry air or nitrogen. Cool down in a desiccator.

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, place 2-chlorophenylacetic acid (0.1 mol), ethanol (0.5 mol), and the activated zeolite catalyst (e.g., 10-15% w/w of the carboxylic acid).

-

Add toluene (~50 mL) to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by observing the amount of water collected and by TLC/GC analysis of the reaction mixture. The reaction is typically complete in 6-12 hours.

-

After completion, cool the mixture and filter off the catalyst.

-

The catalyst can be washed with a solvent, dried, and regenerated by calcination for reuse.

-

The filtrate is concentrated under reduced pressure to remove the solvent and excess ethanol.

-

The crude product can be purified by vacuum distillation.

Comparative Analysis of Catalytic Systems

The choice of catalyst depends on various factors including cost, desired reaction conditions, environmental considerations, and scalability. The table below provides a summary for comparison.

| Feature | Fischer Esterification | Phase Transfer Catalysis | Ionic Liquid Catalysis | Enzymatic Catalysis | Heterogeneous (Zeolite) |

| Catalyst Type | Homogeneous (H₂SO₄) | Homogeneous (TBAB) | Homogeneous (IL) | Heterogeneous (Immobilized) | Heterogeneous (Solid) |

| Reaction Temp. | High (80-100°C) | Moderate (60-80°C) | Moderate (80-100°C) | Low (40-60°C) | High (100-150°C) |

| Reaction Time | 4-8 hours | 2-4 hours | 3-5 hours | 24-72 hours | 6-12 hours |

| Selectivity | Moderate | Good | High | Very High | High |

| Catalyst Sep. | Difficult (Neutralization) | Moderate (Washing) | Easy (Decantation) | Easy (Filtration) | Easy (Filtration) |